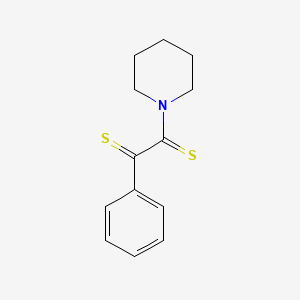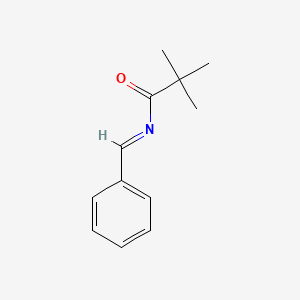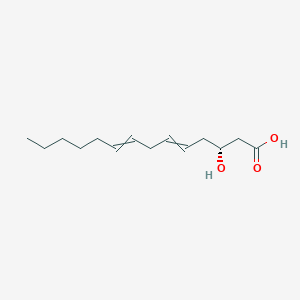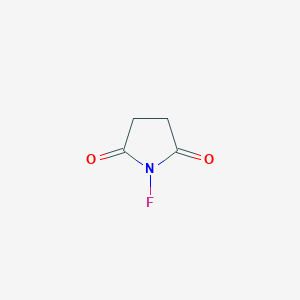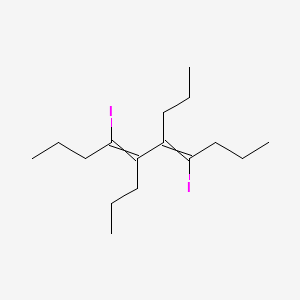
4,7-Diiodo-5,6-dipropyldeca-4,6-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Diiodo-5,6-dipropyldeca-4,6-diene is an organic compound characterized by the presence of two iodine atoms and two propyl groups attached to a deca-4,6-diene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-diiodo-5,6-dipropyldeca-4,6-diene typically involves the iodination of a suitable precursor. One common method involves the reaction of 5,6-dipropyldeca-4,6-diene with iodine in the presence of a catalyst such as silver nitrate. The reaction is carried out under controlled conditions to ensure selective iodination at the 4 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding diols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bonds can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include diols and other oxidized compounds.
Reduction Reactions: Products include saturated hydrocarbons.
Applications De Recherche Scientifique
4,7-Diiodo-5,6-dipropyldeca-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,7-diiodo-5,6-dipropyldeca-4,6-diene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular function. The presence of iodine atoms can enhance the compound’s ability to participate in radiolabeling and imaging studies.
Comparaison Avec Des Composés Similaires
4,7-Diiodo-5,6-dipropyldeca-4,6-diene can be compared with other similar compounds such as:
4,7-Dibromo-5,6-dipropyldeca-4,6-diene: Similar structure but with bromine atoms instead of iodine.
4,7-Dichloro-5,6-dipropyldeca-4,6-diene: Similar structure but with chlorine atoms instead of iodine.
4,7-Difluoro-5,6-dipropyldeca-4,6-diene: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of this compound lies in the presence of iodine atoms, which can impart distinct chemical and physical properties, such as higher atomic weight and potential for radiolabeling.
Propriétés
Numéro CAS |
306274-37-3 |
|---|---|
Formule moléculaire |
C16H28I2 |
Poids moléculaire |
474.20 g/mol |
Nom IUPAC |
4,7-diiodo-5,6-dipropyldeca-4,6-diene |
InChI |
InChI=1S/C16H28I2/c1-5-9-13(15(17)11-7-3)14(10-6-2)16(18)12-8-4/h5-12H2,1-4H3 |
Clé InChI |
CXGJMHFBKLLISL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(CCC)I)C(=C(CCC)I)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
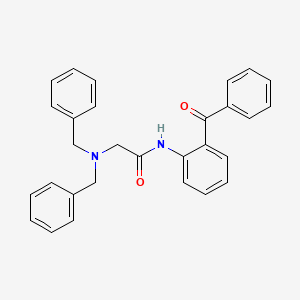
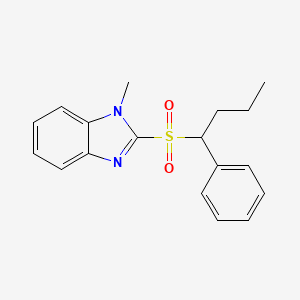
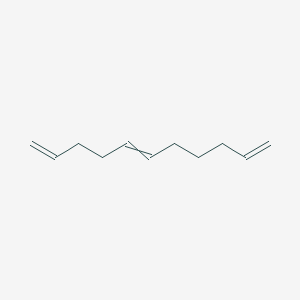
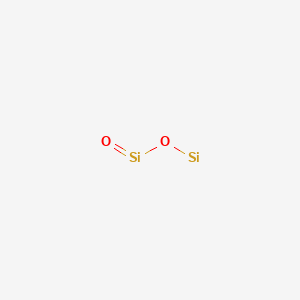
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
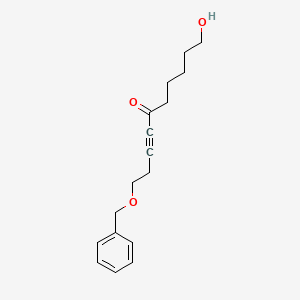
![6-Oxo-3-[2-(2-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12577519.png)
![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)
![Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-](/img/structure/B12577536.png)
